molecular formula C13H17F3N2 B8190327 (R)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

(R)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Cat. No.: B8190327
M. Wt: 258.28 g/mol
InChI Key: BOTLGUSCALHYGW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is a synthetic organic compound characterized by the presence of a benzyl group, a trifluoroethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine typically involves the reaction of ®-1-Benzylpiperazine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

®-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

    3-(2,2,2-Trifluoroethyl)piperazine: Lacks the benzyl group, affecting its overall reactivity and applications.

Uniqueness

®-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is unique due to the combination of the benzyl and trifluoroethyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3R)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)8-12-10-18(7-6-17-12)9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTLGUSCALHYGW-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)CC(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.